Cas no 5033-21-6 (4-(phenylsulfonyl)morpholine)
4-(phenylsulfonyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(phenylsulfonyl)morpholine
- 4-(benzenesulfonyl)morpholine
- 1-(Phenylsulfonyl)morpholine
- 4-benzenesulfonylmorpholine
- AC1L3TGR
- AI3-30017
- BRN 0205459
- Morpholine, 4-(phenylsulfonyl)-
- Morpholino phenyl sulfone
- N-(benzenesulfonyl) morpholine
- N-(phenylsulfonyl)morpholine
- N-morpholinobenzenesulfonamide
- N-phenylsulfonylmorpholine
- NSC14840
- N10210
- STK980452
- 4-(Phenylsulfonyl)Morpholine, 97%
- EU-0000551
- Cambridge id 5112616
- NSC-14840
- DTXSID30198343
- MFCD00447613
- 4-27-00-00615 (Beilstein Handbook Reference)
- 4-(Phenylsulfonyl)morpholine #
- SMSF0003388
- AKOS001592734
- AB00005586-01
- AM87011
- NCGC00181897-01
- SMR000135125
- A903504
- BIM-0004918.P001
- CS-0270217
- LRXKXDGJVHZGBH-UHFFFAOYSA-N
- MLS000530147
- CHEMBL1531729
- CBMicro_005006
- HMS2368J12
- CB07033
- 5033-21-6
- Z45515785
- NSC 14840
- SCHEMBL5960399
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- MDL: MFCD00447613
- Inchi: 1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2
- InChI Key: LRXKXDGJVHZGBH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 227.06169
- Monoisotopic Mass: 227.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.292
- Boiling Point: 375.6°C at 760 mmHg
- Flash Point: 181°C
- Refractive Index: 1.569
- PSA: 46.61
- LogP: 1.72620
4-(phenylsulfonyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279892-25g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 95% | 25g |
$512 | 2021-08-18 | |
| Chemenu | CM279892-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 95% | 1g |
$248 | 2024-07-16 | |
| eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340887-1g |
4-(Phenylsulfonyl)morpholine |
5033-21-6 | 95+% | 1g |
¥1932.00 | 2024-05-11 | |
| Ambeed | A709886-1g |
4-(Phenylsulfonyl)morpholine |
5033-21-6 | 95+% | 1g |
$234.0 | 2024-08-02 | |
| eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2025-02-21 | |
| eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2025-02-18 |
4-(phenylsulfonyl)morpholine Suppliers
4-(phenylsulfonyl)morpholine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-(phenylsulfonyl)morpholine
Recent Advances in the Study of 4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6) in Chemical Biology and Pharmaceutical Research
4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6) is a sulfonamide derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its morpholine ring and phenylsulfonyl moiety, has been explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its role in modulating protein-protein interactions and its utility in medicinal chemistry as a scaffold for designing novel therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 4-(phenylsulfonyl)morpholine derivatives as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression. The researchers synthesized a series of analogs and evaluated their inhibitory activity against PI3K isoforms. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced potency and selectivity, with one derivative exhibiting IC50 values in the low nanomolar range. These findings underscore the potential of 4-(phenylsulfonyl)morpholine as a privileged scaffold for kinase inhibitor development.
In addition to its role in oncology, 4-(phenylsulfonyl)morpholine has been explored for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound could attenuate NF-κB signaling, a key pathway in inflammatory responses. The researchers designed and tested a library of derivatives, identifying several compounds with potent activity in reducing pro-inflammatory cytokine production in vitro. Molecular docking studies suggested that the sulfonamide group plays a crucial role in binding to the NF-κB subunit, providing insights for further optimization.
Recent advancements in synthetic methodologies have also facilitated the efficient preparation of 4-(phenylsulfonyl)morpholine derivatives. A 2023 paper in Organic Letters described a novel one-pot synthesis route using palladium-catalyzed C-H activation, which significantly improved yield and reduced reaction time compared to traditional methods. This innovation is expected to accelerate the exploration of this scaffold in drug discovery campaigns.
From a drug development perspective, pharmacokinetic studies of 4-(phenylsulfonyl)morpholine derivatives have shown promising results. A 2023 preclinical study reported favorable absorption and metabolic stability profiles for several analogs, with one candidate advancing to IND-enabling studies. The compound's balanced lipophilicity, attributed to the morpholine ring, appears to contribute to its favorable drug-like properties.
Looking ahead, researchers are exploring the application of 4-(phenylsulfonyl)morpholine in targeted protein degradation strategies. Preliminary data presented at the 2023 American Chemical Society National Meeting demonstrated its utility as a warhead in PROTAC design, showing selective degradation of target proteins in cellular models. This emerging application could significantly expand the therapeutic potential of this chemical scaffold.
In conclusion, recent research on 4-(phenylsulfonyl)morpholine (CAS: 5033-21-6) has revealed its multifaceted potential in drug discovery and chemical biology. Its applications span from kinase inhibition to anti-inflammatory therapy and emerging areas like targeted protein degradation. The continuous development of synthetic methods and structure-activity relationship studies are expected to further unlock the value of this versatile scaffold in pharmaceutical research.
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